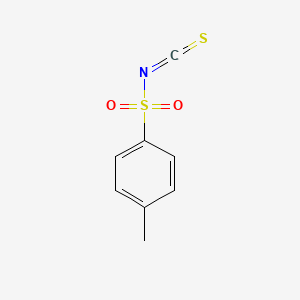

Benzenesulfonyl isothiocyanate, 4-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-(sulfanylidenemethylidene)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c1-7-2-4-8(5-3-7)13(10,11)9-6-12/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCFSCNLXHWWPOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N=C=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406225 | |

| Record name | Benzenesulfonyl isothiocyanate, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.3 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-52-8 | |

| Record name | Benzenesulfonyl isothiocyanate, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Organic Transformations of 4 Methylbenzenesulfonyl Isothiocyanate

Nucleophilic Addition Reactions

The electrophilic carbon atom of the isothiocyanate group (-N=C=S) in 4-methylbenzenesulfonyl isothiocyanate is highly susceptible to attack by nucleophiles. This reactivity is central to its application in synthesizing a variety of sulfur and nitrogen-containing compounds.

Reactions with Alcohols and Amines: Formation of Thiourethanes and Thioureas

The addition of nucleophiles such as amines and alcohols to the electrophilic carbon of isothiocyanates is a fundamental and widely utilized transformation in organic synthesis.

Amines: The reaction of 4-methylbenzenesulfonyl isothiocyanate with primary or secondary amines leads to the formation of N-tosylthioureas. This reaction is typically rapid and proceeds in high yield. The general mechanism involves the nucleophilic attack of the amine's nitrogen atom on the central carbon of the isothiocyanate moiety, followed by proton transfer to the nitrogen atom of the isothiocyanate. The synthesis of thioureas is a cornerstone of isothiocyanate chemistry, often achieved by coupling amines and isothiocyanates. nih.gov This method is applicable for producing both symmetrical and unsymmetrical thioureas. nih.gov For instance, mechanochemical methods have been shown to produce non-symmetrical thioureas in high yields (87–94%) by reacting an aniline (B41778) with carbon disulfide to form an intermediate isothiocyanate, which then reacts with a second aniline. nih.gov Similarly, the reaction of alkyl isothiocyanates with ammonia (B1221849) or amines is a general method for preparing alkyl thioureas. orgsyn.org

Alcohols: In a parallel fashion, alcohols react with 4-methylbenzenesulfonyl isothiocyanate to yield N-tosylthiourethanes (also known as N-tosylthiocarbamates). The reaction involves the oxygen nucleophile of the alcohol attacking the isothiocyanate carbon. While the synthesis of poly(urethanes) is well-known, the analogous reaction to form poly(thiourethanes) from diisocyanates and polythiols highlights the "click" nature of the thiol-isocyanate reaction, which can be controlled with various catalysts. upc.edu These reactions are generally efficient and produce stable thiourethane products.

Table 1: Nucleophilic Addition Reactions

| Nucleophile | Product Class | General Reaction |

|---|---|---|

| Primary/Secondary Amine (R₂NH) | N-Tosylthiourea | Ts-NCS + R₂NH → Ts-NH-C(=S)-NR₂ |

| Alcohol (ROH) | N-Tosylthiourethane | Ts-NCS + ROH → Ts-NH-C(=S)-OR |

Electrophilic Behavior Towards Organometallic Reagents (e.g., Grignard Additions)

Organometallic reagents, such as Grignard (organomagnesium) and organolithium compounds, are potent nucleophiles that readily add to the electrophilic carbon of the isothiocyanate group. dalalinstitute.comyoutube.com The reaction with a Grignard reagent (R-MgX) results in the formation of a magnesium salt of a thioformamide (B92385) derivative after the initial nucleophilic addition. Subsequent acidic workup protonates the intermediate to yield the corresponding N-sulfonylthioamide. The choice of organometallic reagent and reaction conditions is critical, as these strong nucleophiles can also act as bases. youtube.comlibretexts.orglibretexts.org While Grignard reagents typically add to the carbonyl carbon (1,2-addition), Gilman reagents (organocuprates) are known for their propensity for conjugate addition (1,4-addition) on α,β-unsaturated ketones. masterorganicchemistry.com This distinction in reactivity highlights the tunable nature of organometallic additions based on the reagent selected.

Reaction with Sulfur-Containing Nucleophiles (e.g., Thiourea)

Sulfur-containing compounds are effective nucleophiles due to the high polarizability of the sulfur atom. libretexts.orgresearchgate.net Thiols (R-SH), for example, react with 4-methylbenzenesulfonyl isothiocyanate in a manner analogous to alcohols, yielding N-tosyldithiocarbamates.

The reaction with thiourea (B124793) is more complex. Thiourea can act as a sulfur nucleophile, attacking the isothiocyanate carbon to form an intermediate that can subsequently cyclize or rearrange. This reactivity is exploited in various synthetic strategies. For instance, the reaction between nitrile oxides and thiourea generates an unstable oxathiazoline intermediate that rearranges to produce a urea (B33335) and an isothiocyanate. nih.gov

Cycloaddition Chemistry

4-Methylbenzenesulfonyl isothiocyanate can participate in various cycloaddition reactions, where the C=S or C=N double bonds of the isothiocyanate moiety act as components in the formation of heterocyclic rings.

[2+2] Cycloadditions for the Synthesis of Four-Membered Heterocycles (e.g., Thietanes, 1,3-Thiazetidines)

The [2+2] cycloaddition of an isothiocyanate with an alkene can theoretically lead to the formation of a four-membered thietane (B1214591) ring. This reaction involves the C=S bond of the isothiocyanate acting as a 2π component. While the synthesis of thietanes is well-documented through methods like cyclic thioetherification of 1,3-dihaloalkanes, cycloaddition pathways offer an alternative route. nih.govthieme-connect.de For example, acyl isothiocyanates have been shown to react with diphenyldiazomethane to form intermediates that thermally isomerize into 3-iminothietanes. nih.gov

Similarly, the reaction with imines can yield 1,3-thiazetidines. The reactivity of sulfonyl isocyanates, such as chlorosulfonyl isocyanate (CSI), in [2+2] cycloadditions with alkenes to form β-lactams is well-established and can proceed through either a concerted or a stepwise diradical mechanism. researchtrends.net By analogy, 4-methylbenzenesulfonyl isothiocyanate is expected to undergo similar cycloadditions, with the C=S bond participating in place of the C=O bond of the isocyanate.

[4+2] Cycloadditions and Related Pericyclic Transformations

In a [4+2] cycloaddition, or Diels-Alder reaction, a diene reacts with a dienophile to form a six-membered ring. youtube.com 4-Methylbenzenesulfonyl isothiocyanate can function as a dienophile, where one of its double bonds (typically C=S) reacts with a conjugated diene. These reactions provide a powerful method for constructing complex heterocyclic systems. nih.gov The reaction of tosylisocyanate with a diene has been reported to undergo a [2+4] cycloaddition. nih.gov The regioselectivity and stereoselectivity of these reactions are often high, providing a direct route to highly substituted nitrogen and sulfur-containing heterocycles. mdpi.comresearchgate.net The use of Lewis acid catalysts can be employed to facilitate these cycloadditions, especially with less reactive dienes. nih.gov

Table 2: Cycloaddition Reactions

| Reaction Type | Reactant | Resulting Heterocycle Class |

|---|---|---|

| [2+2] Cycloaddition | Alkene | Thietane |

| [2+2] Cycloaddition | Imine | 1,3-Thiazetidine |

| [4+2] Cycloaddition | Conjugated Diene | Six-membered N,S-heterocycle |

Intramolecular Cycloaddition-Elimination Processes

The unique structure of molecules containing both a tosyl group and a nucleophilic center allows for intramolecular cyclization reactions. These processes are often driven by the formation of a stable ring system and the expulsion of the stable p-toluenesulfinate anion. While direct intramolecular cycloaddition of the isothiocyanate group is less common, related intramolecular cyclizations involving functionalities derived from or reacting with the tosyl isothiocyanate are well-documented.

For instance, the cyclization of isothiocyanyl amino acids can lead to the formation of unnatural thioxoimidazolidinyl (TOI) and thioxooxazolidinyl (TOO) amino acids. nih.gov This type of reaction follows a 5-endo-dig cyclization pathway. nih.gov Similarly, theoretical studies have elucidated the mechanistic aspects of tosylation-cyclization reactions, such as the conversion of diastereomeric phytosphingosines into jaspines, where the stereochemistry of the starting material critically influences the reaction's energy barriers. researchgate.net In these cases, the initial tosylation is a key step that facilitates the subsequent cyclization. researchgate.net Boron trifluoride etherate can promote the in situ formation of N-tosyliminium complexes from olefinic aldehydes, which then undergo intramolecular electrophilic cyclization to produce homoallylic amines. elsevier.com

These transformations highlight a recurring theme: the strategic use of the tosyl group to activate a molecule for a ring-forming reaction, followed by its elimination.

Applications in Heterocyclic Compound Synthesis

4-Methylbenzenesulfonyl isothiocyanate and its derivatives, particularly tosylmethyl isocyanide (TosMIC), are cornerstone reagents for the synthesis of a vast range of heterocyclic compounds. The isothiocyanate and isocyanide functionalities serve as key synthons for building rings containing nitrogen and sulfur atoms.

Formation of Sulfur-Bridged Ring Systems (e.g., Thiazoles, Thietanes, 1,2,4-Thiadiazoles)

The reactivity of the isothiocyanate group is harnessed to construct various sulfur-containing heterocycles.

Thiazoles : The synthesis of thiazoles often utilizes tosyl-containing reagents. Base-induced cycloadditions of tosylmethyl isocyanide (TosMIC) to isothiocyanates can produce 5-amino-1,3-thiazoles. researchgate.net Another method involves the cyclization of TosMIC with α-oxodithioesters in the presence of a base to yield 4-methylthio-5-acylthiazoles. organic-chemistry.org The reaction of keteniminylidenetriphenylphosphoranes with isothiocyanates is another route to form four-membered ring systems that can be precursors to thiazoles. researchgate.net These reactions showcase the versatility of tosyl-based reagents in building the thiazole (B1198619) core.

| Reactants | Reagents/Conditions | Product | Yield | Reference |

| Tosylmethyl isocyanide, α-oxodithioesters | KOH | 4-Methylthio-5-acylthiazoles | N/A | organic-chemistry.org |

| Tosylmethyl isocyanide, Isothiocyanates | Base | 5-Amino-1,3-thiazoles | High | researchgate.net |

| Acylthioureas, Bromousnic acid derivative | Methanol | Usnic acid-based Thiazole derivatives | 80-92% | mdpi.com |

Thietanes : Thietanes, four-membered sulfur-containing rings, can be synthesized through [2+2] cycloaddition reactions. For example, N-Substituted keteniminylidenetriphenylphosphoranes react with arylsulfonyl isothiocyanates to form four-membered ring phosphonium (B103445) ylides, which can then be converted to arylidene-2,4-bisiminothietanes. researchgate.net The synthesis of thietanes is significant as these structures are found in various biologically active compounds and serve as important synthetic intermediates. nih.gov

1,2,4-Thiadiazoles : The synthesis of 1,2,4-thiadiazoles can be achieved from isothiocyanates through various pathways. A metal-free method involves the reaction of isothiocyanates with other reagents to form 5-amino-1,2,4-thiadiazoles via oxidative C-N and N-S bond formation in water. organic-chemistry.org Another approach is the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides, which are derived from the reaction of hydrazides with isothiocyanates. nih.gov This cyclization in an acidic medium leads to 1,3,4-thiadiazoles, while an alkaline medium can produce 1,2,4-triazoles. nih.gov Furthermore, base-mediated tandem thioacylation of amidines with aryl isothiocyanates leads to thioacylamidine intermediates that undergo in situ intramolecular dehydrogenative N-S bond formation to yield 3,5-disubstituted-1,2,4-thiadiazoles. organic-chemistry.org

Construction of Nitrogen-Containing Heterocycles (e.g., Imidazoles, Oxazoles, Quinazolines)

The tosyl group's utility, especially in the form of TosMIC, is paramount in the synthesis of numerous nitrogen-based heterocycles.

Imidazoles : The Van Leusen imidazole (B134444) synthesis is a classic method that uses TosMIC to prepare imidazoles from aldimines. organic-chemistry.org The reaction proceeds via a stepwise [3+2] cycloaddition of the deprotonated TosMIC to the carbon-nitrogen double bond of the aldimine, followed by the elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate to form the aromatic imidazole ring. organic-chemistry.orgnih.gov This reaction can be performed as a three-component reaction where the aldimine is generated in situ. organic-chemistry.org

Oxazoles : Similar to imidazole synthesis, the Van Leusen oxazole (B20620) synthesis allows for the preparation of oxazoles from aldehydes and TosMIC. organic-chemistry.org The reaction is typically base-catalyzed, with reagents like potassium carbonate or a quaternary ammonium (B1175870) hydroxide (B78521) ion exchange resin being used. orgsyn.orgorganic-chemistry.org The use of a resin facilitates purification, as the base and the p-tolylsulfinic acid byproduct can be removed by simple filtration, providing 5-aryloxazoles in high yield and purity. organic-chemistry.org

Quinazolines : 4-Tosyl quinazolines can be prepared through a one-pot, copper-catalyzed cross-coupling reaction of 2-iodoaniline (B362364) and TosMIC. nih.govresearchgate.net This reaction can be accelerated using ultrasound irradiation, significantly reducing the reaction time and improving efficiency. nih.govresearchgate.netresearchgate.net Additionally, α,β-unsaturated acyl isothiocyanates serve as versatile intermediates; their reaction with compounds like anthranilic acid can lead to the formation of quinazoline (B50416) derivatives. tsijournals.com

| Heterocycle | Reactants | Key Reagent | Conditions | Reference |

| Imidazole | Aldehyde, Amine | TosMIC | Base (e.g., K2CO3), in situ imine formation | organic-chemistry.orgnih.gov |

| Oxazole | Aldehyde | TosMIC | Base (e.g., K2CO3, ion exchange resin), Methanol | organic-chemistry.orgorgsyn.orgorganic-chemistry.org |

| Quinazoline | 2-Iodoaniline | TosMIC | Cu-catalyst, THF, Ultrasound irradiation | nih.govresearchgate.netresearchgate.net |

Synthesis of Fused and Spiro-Heterocyclic Frameworks

The application of 4-methylbenzenesulfonyl isothiocyanate and its derivatives extends to the assembly of more intricate molecular architectures, including fused and spiro-heterocyclic systems.

Fused Heterocycles : The Van Leusen reaction is a powerful tool for creating fused imidazole rings. For example, secondary alicyclic amines can be converted into their corresponding ring-fused imidazoles by first forming an oxidative imine, which then reacts with TosMIC. nih.gov This strategy has been successfully applied in the synthesis of the drug fadrozole. nih.gov Similarly, a sequence involving the Van Leusen three-component reaction followed by ring-closing metathesis can produce fused bicyclic imidazoles in good yields. organic-chemistry.org

Spiro-Heterocyclic Frameworks : TosMIC has proven to be a valuable synthon in the synthesis of spiro compounds. researchgate.net The construction of spiro-heterocycles is of significant interest in medicinal chemistry due to their unique three-dimensional structures. An example in a related area is the synthesis of thietane-containing spironucleosides, where a dimesylate derivative reacts with sodium sulfide (B99878) to form the spirothietane core. nih.gov

Role as a Strategic Building Block in Complex Molecular Architectures

The predictable reactivity and versatility of tosyl isothiocyanate and its derivatives make them strategic building blocks for constructing complex molecules, particularly through methodologies aimed at generating chemical diversity.

Implementation in Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. nih.govscispace.com Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a cornerstone of DOS.

The Van Leusen three-component reaction (vL-3CR) for imidazole synthesis is a prime example of the implementation of a tosyl-based reagent in an MCR strategy. organic-chemistry.org By reacting an aldehyde, a primary amine, and TosMIC in one pot, a wide variety of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles can be generated. organic-chemistry.orgnih.gov This approach is highly valuable for creating libraries of imidazole derivatives for biological screening. nih.govnih.gov The stepwise nature of the vL-3CR, where the imine forms first before reacting with TosMIC, allows for controlled synthesis while still embodying the efficiency of MCRs. organic-chemistry.org This strategy exemplifies how a simple, pluripotent starting material can be used to generate significant molecular complexity and diversity. nih.gov

Utility in DNA-Encoded Chemical Libraries (DELs) for High-Throughput Screening

DNA-Encoded Libraries (DELs) have revolutionized the early stages of drug discovery by enabling the synthesis and screening of vast numbers of compounds simultaneously. sptlabtech.comnih.gov The technology relies on the principle of tagging each small molecule with a unique DNA barcode that encodes its synthetic history. sptlabtech.com The selection of binding molecules to a protein target is achieved through affinity capture, followed by PCR amplification and sequencing of the DNA tags to identify the chemical structures of the binders. bham.ac.uk

The construction of these extensive libraries necessitates the use of robust and reliable chemical reactions that are compatible with the DNA tag and can be performed in aqueous environments. The reaction of isothiocyanates with amines to form thioureas is a prime example of such a DNA-compatible reaction. nih.gov 4-Methylbenzenesulfonyl isothiocyanate serves as a valuable building block in this context. Its isothiocyanate group readily reacts with primary and secondary amines present on DNA-conjugated scaffolds or building blocks. nih.gov This reaction is typically high-yielding and proceeds under mild conditions, which are crucial for maintaining the integrity of the DNA tag. organic-chemistry.org

The resulting sulfonyl-thiourea linkage introduces a key structural motif into the library members. The sulfonyl group can act as a hydrogen bond acceptor and can be crucial for binding to target proteins. The diversity of the library can be further expanded by using a variety of amine-containing building blocks, each encoded by a specific DNA tag. The general scheme for the utilization of 4-methylbenzenesulfonyl isothiocyanate in DEL synthesis is depicted below:

General Reaction Scheme in DEL Synthesis

The resulting library of DNA-tagged sulfonyl-thiourea compounds can then be subjected to high-throughput screening against a protein target of interest. bham.ac.uk The affinity-based selection allows for the identification of potent and selective binders from a library containing billions of unique compounds. biorxiv.org

Table 1: Key Features of 4-Methylbenzenesulfonyl Isothiocyanate in DELs

| Feature | Description | Reference |

|---|---|---|

| DNA Compatibility | Reacts efficiently with amines under aqueous conditions without degrading the DNA tag. | nih.gov |

| High-Throughput Amenability | The robust nature of the thiourea formation allows for automated and parallel synthesis of large libraries. | bham.ac.uk |

| Structural Diversity | Enables the introduction of a sulfonyl-thiourea moiety, increasing the chemical space of the library. | |

| Hit Identification | Facilitates the discovery of novel hit compounds through affinity-based screening and DNA sequencing. | biorxiv.org |

Functionalization of Oligonucleotides and Other Biomolecules

The ability to functionalize oligonucleotides and other biomolecules with specific chemical groups is essential for a wide range of applications, including diagnostics, therapeutics, and molecular biology research. nih.gov 4-Methylbenzenesulfonyl isothiocyanate provides a straightforward method for introducing a tosyl group onto biomolecules containing primary or secondary amine functionalities.

The reaction of 4-methylbenzenesulfonyl isothiocyanate with amine-modified oligonucleotides results in the formation of a stable sulfonyl-thiourea linkage. This conjugation can be performed on solid-phase synthesized oligonucleotides or on oligonucleotides in solution. The introduced tosyl group can serve multiple purposes. For instance, it can act as a reporter group, a linker for attaching other molecules, or a modulator of the oligonucleotide's biophysical properties. nih.gov

Similarly, proteins and peptides, which possess amine groups on their lysine (B10760008) side chains and at their N-terminus, can be readily functionalized with 4-methylbenzenesulfonyl isothiocyanate. This modification can be used to probe protein structure and function, to attach labels for imaging, or to develop novel bioconjugates with therapeutic or diagnostic properties.

A significant application of this chemistry is in the synthesis of derivatives of amino acids and peptides. mdpi.com For example, the reaction of 4-methylbenzenesulfonyl isothiocyanate with the amino group of an amino acid or peptide creates a sulfonyl-thiourea derivative. These derivatives can exhibit altered biological activities and can be valuable tools in drug discovery and chemical biology. mdpi.com

Table 2: Applications in Biomolecule Functionalization

| Biomolecule | Application of Functionalization | Resulting Linkage | Reference |

|---|---|---|---|

| Oligonucleotides | Introduction of reporter groups, linkers, or modulators of biophysical properties. | Sulfonyl-thiourea | nih.gov |

| Proteins/Peptides | Probing structure-function, attachment of labels for imaging, development of bioconjugates. | Sulfonyl-thiourea | |

| Amino Acids | Creation of derivatives with potentially altered biological activities for drug discovery. | Sulfonyl-thiourea | mdpi.com |

Mechanistic Investigations of Reactions Involving 4 Methylbenzenesulfonyl Isothiocyanate

Elucidation of Reaction Pathways and Transient Intermediates

Understanding the reaction mechanisms of 4-methylbenzenesulfonyl isothiocyanate is crucial for predicting product formation and optimizing synthetic protocols. Research has focused on identifying the transient species and pathways involved in its key reactions. The isothiocyanate group (-N=C=S) contains two electrophilic carbon atoms, making it susceptible to various reactions depending on the nucleophile and conditions. arkat-usa.org The adjacent electron-withdrawing tosyl group further enhances the electrophilicity of the isothiocyanate carbon, promoting nucleophilic attack. arkat-usa.org

Nucleophilic addition is a fundamental reaction of isothiocyanates. The carbon atom of the isothiocyanate group is highly electrophilic and readily attacked by nucleophiles. chemguide.co.ukyoutube.com In the case of 4-methylbenzenesulfonyl isothiocyanate, a nucleophile attacks the central carbon of the N=C=S group. This process breaks the C=S pi bond, and the electrons are transferred to the sulfur atom, forming a tetrahedral intermediate. youtube.com

The general mechanism involves the initial attack of a nucleophile, which can be an amine, alcohol, or carbanion, on the electrophilic carbon of the isothiocyanate. arkat-usa.orgyoutube.com For example, the reaction with primary amines first forms a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate is often unstable and can be decomposed to yield the final product. nih.govorganic-chemistry.org The strong electron-withdrawing nature of the adjacent acyl group in acyl isothiocyanates significantly enhances the reactivity of the isothiocyanate group, facilitating these nucleophilic additions. arkat-usa.org The versatility of this reaction allows for the synthesis of a wide array of heterocyclic compounds. arkat-usa.org

4-Methylbenzenesulfonyl isothiocyanate, also known as p-toluenesulfonyl isocyanate (TsNCS), undergoes cycloaddition reactions with various alkenes. westmont.edu Mechanistic studies of these reactions, particularly [2+2] cycloadditions with electron-rich alkenes, have revealed the involvement of specific intermediates that dictate the stereoselectivity and regioselectivity of the products.

In reactions with electron-rich alkenes, evidence points towards a Single Electron Transfer (SET) pathway. westmont.edu For instance, the reaction of TsNCS with 3,4-dihydro-2H-pyran in CDCl3 showed line-broadening of the tetramethylsilane (B1202638) (TMS) signal in the NMR spectrum, which is indicative of a 1,4-diradical intermediate. westmont.edu This suggests that the reaction does not proceed via a concerted pathway but rather through a stepwise mechanism involving a transient diradical species. westmont.edu

The regioselectivity of cycloadditions can be significantly influenced by electronic factors. In studies of related aryne cycloadditions, it has been shown that the polarization of the reactive bond can lead to substantial electrophilic substitution character, favoring the formation of sterically crowded products when electron-donating groups are present. nih.gov Conversely, electron-withdrawing groups can reverse this selectivity. nih.gov For the [3+2] cycloaddition reactions of nitrones, computational studies using Molecular Electron Density Theory (MEDT) have been employed to understand the reaction pathways and predict regioselectivity based on the electronic properties of the reactants. mdpi.com

Table 1: [2+2] Cycloaddition Reactions of 4-Methylbenzenesulfonyl Isothiocyanate (1) with Alkenes

| Alkene | Solvent | Temperature (°C) | Time | Product | Yield (%) | Citation |

| 3,4-Dihydro-2H-pyran | Neat | 5 | 3 hours | β-lactam (2) | N/A | westmont.edu |

| 3,4-Dihydro-2H-pyran | Benzene (B151609) | 70 | N/A | α,β-unsaturated amide (3) | N/A | westmont.edu |

| Methylenecyclohexane | CHCl₃ | Room Temp. | 4 weeks | Tosyl-β-lactam (4) | 87% | westmont.edu |

| Methylenecyclohexane | Neat | 50 | 168 hours | Tosyl-β-lactam (4) | 98% | westmont.edu |

| p-Methylstyrene | Neat | 50 | 20 days | β-lactam (5) | 59% | westmont.edu |

| 2-Methyl-2-butene | Neat | 50 | 216 hours | β-lactam (6) | 58% | westmont.edu |

Data sourced from Shellhamer et al. westmont.edu

Rearrangement reactions represent another facet of isothiocyanate chemistry. While direct sigmatropic isomerizations of 4-methylbenzenesulfonyl isothiocyanate itself are not prominently documented, related systems provide insight into potential mechanistic pathways. A key example is the researchgate.netresearchgate.net sigmatropic rearrangement of propargyl thiocyanates, which serves as a method for preparing isothiocyanate-substituted allenes. researchgate.net These highly reactive allenyl isothiocyanates can then undergo a variety of subsequent reactions. researchgate.netqucosa.de

Furthermore, thermal 1,3-shifts of substituents have been reported for acyl isothiocyanates, proceeding through a defined transition state. arkat-usa.org This type of isomerization highlights the potential for rearrangements within molecules containing the isothiocyanate functional group, where equilibrium between isomers can be achieved under favorable thermal conditions. arkat-usa.org

Kinetic and Thermodynamic Analysis of Reactivity

The rate and outcome of reactions involving 4-methylbenzenesulfonyl isothiocyanate are governed by kinetic and thermodynamic factors. Analyzing these aspects provides a quantitative understanding of the compound's reactivity.

Both steric and electronic properties of reactants play a critical role in determining reaction kinetics. The steric factor refers to the repulsive interactions between molecules, which dictates if their orientation is suitable for a reaction to occur upon collision. dalalinstitute.comtaylorandfrancis.com In reactions at the sulfonyl sulfur, such as those involving arenesulfonyl chlorides, ortho-alkyl groups can cause a counterintuitive acceleration of the reaction rate, challenging simple models of steric hindrance. mdpi.com

Electronic factors significantly influence reaction rates. For example, in the synthesis of isothiocyanates from amines, electron-rich aryl amines react much more readily than electron-deficient ones, which may require more forceful conditions like stronger bases and longer reaction times to proceed efficiently. organic-chemistry.org Similarly, in cycloaddition reactions, the electronic nature of the substituents on the reacting partners can dictate the regioselectivity and activation energies of the reaction pathways. nih.gov Computational studies show that the global electron density transfer during the transition state is a key parameter influencing the reaction's thermodynamics and kinetics. mdpi.com

Solvents can have a profound impact on chemical reactions, influencing not only the rate but also the mechanism and the final products. nih.gov In some cases, reactions of 4-methylbenzenesulfonyl isothiocyanate provide poor yields in solution but proceed efficiently when conducted neat (without solvent). westmont.edu For example, the reaction with p-methylstyrene gives a 59% yield when neat, whereas it performs poorly in a solvent. westmont.edu

The choice of solvent can alter the reaction pathway. The reaction of TsNCS and 3,4-dihydro-2H-pyran yields a β-lactam at low temperatures, but heating this product in benzene causes it to rearrange into an α,β-unsaturated amide. westmont.edu In kinetic studies of related solvolysis reactions of sulfonyl chlorides, the extended Grunwald-Winstein equation is used to quantify the sensitivity of the reaction rate to the solvent's nucleophilicity (l) and ionizing power (m). koreascience.kr The ratio of these parameters (l/m) can help distinguish between different mechanisms, such as Sₙ1 and Sₙ2. koreascience.kr For instance, an l/m value greater than 1 is indicative of an Sₙ2 mechanism. koreascience.kr Furthermore, the kinetic solvent isotope effect (KSIE) provides additional mechanistic information; a KSIE value significantly greater than 1 suggests a bimolecular mechanism, possibly with general-base catalysis from the solvent. koreascience.kr Even single solvent molecules can influence reaction dynamics through steric effects, highlighting the complexity of solvent-reactant interactions at the molecular level. nih.gov

Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation

The elucidation of reaction mechanisms involving 4-methylbenzenesulfonyl isothiocyanate, a versatile reagent in organic synthesis, heavily relies on a suite of advanced spectroscopic and spectrometric techniques. These methods provide invaluable insights into the conformational dynamics of reactants and products, as well as the transient intermediates that are formed during the course of a reaction. By employing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, chemists can piece together the intricate steps of a reaction pathway, leading to a more profound understanding of the underlying chemical processes.

Advanced NMR Techniques (e.g., DNMR, NOESY) for Conformational and Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) techniques are powerful tools for probing the three-dimensional structure and dynamic behavior of molecules in solution. In the context of reactions involving 4-methylbenzenesulfonyl isothiocyanate, these methods can reveal crucial information about the conformation of reactants, intermediates, and products, as well as the kinetics of their interconversion.

Dynamic NMR (DNMR) spectroscopy is particularly well-suited for studying processes that involve the exchange between two or more chemical species at a rate comparable to the NMR timescale. For instance, in the reaction of 4-methylbenzenesulfonyl isothiocyanate with a primary amine to form a thiourea (B124793) derivative, DNMR could be employed to study the restricted rotation around the C-N bonds of the resulting thiourea. At low temperatures, the rotation may be slow enough to give rise to distinct NMR signals for different rotamers. As the temperature is increased, the rate of rotation increases, leading to coalescence of these signals. By analyzing the lineshape of the NMR signals as a function of temperature, it is possible to determine the activation energy for the rotational barrier. This information can shed light on the steric and electronic effects that govern the conformational preferences of the product.

The following table illustrates hypothetical ¹H NMR data for a thiourea derivative formed from the reaction of 4-methylbenzenesulfonyl isothiocyanate and a chiral amine, highlighting the potential for diastereotopic protons that could be further investigated by advanced NMR techniques.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-2', H-6' | 7.85 | d | 8.2 | Protons on the tosyl group ortho to the sulfonyl group |

| H-3', H-5' | 7.30 | d | 8.2 | Protons on the tosyl group meta to the sulfonyl group |

| CH₃ | 2.40 | s | - | Methyl protons of the tosyl group |

| N-H | 8.50 | br s | - | Amide proton |

| N'-H | 7.90 | d | 7.5 | Amide proton coupled to the adjacent methine |

| Cα-H | 4.80 | m | - | Methine proton of the amine residue |

| Cβ-Hₐ | 3.60 | dd | 14.0, 5.0 | Diastereotopic proton on the β-carbon |

| Cβ-Hₑ | 3.45 | dd | 14.0, 8.0 | Diastereotopic proton on the β-carbon |

Mass Spectrometry for Reaction Monitoring and Intermediate Detection

Mass spectrometry is an indispensable analytical technique for monitoring the progress of chemical reactions and for identifying reactive intermediates. Its high sensitivity and ability to provide molecular weight information make it a powerful tool for mechanistic investigations. purdue.edu

Reaction Monitoring using mass spectrometry, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), allows for the real-time or near-real-time tracking of the concentrations of reactants, products, and byproducts in a reaction mixture. nih.gov For a reaction involving 4-methylbenzenesulfonyl isothiocyanate, one could periodically sample the reaction mixture, separate the components using chromatography, and then detect and quantify each species by mass spectrometry. This approach provides a detailed kinetic profile of the reaction, which is essential for understanding the reaction mechanism. nih.gov Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometric technique that can be used for the quantitative analysis of target compounds in complex mixtures. mdpi.comresearchgate.net

Intermediate Detection by mass spectrometry is a key strategy for elucidating reaction pathways. Many reactions proceed through short-lived, low-concentration intermediates that are difficult to observe by other spectroscopic methods. rsc.org Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of non-volatile and thermally labile molecules, including reaction intermediates. nih.gov By directly infusing the reaction mixture into the mass spectrometer, it is often possible to detect and characterize these transient species. For example, in the reaction of 4-methylbenzenesulfonyl isothiocyanate with a nucleophile, ESI-MS could potentially be used to detect the initial adduct formed between the two reactants, providing direct evidence for the proposed first step of the mechanism.

The following table provides a hypothetical example of how mass spectrometry could be used to monitor the progress of a reaction between 4-methylbenzenesulfonyl isothiocyanate and a generic nucleophile (Nu-H).

| Time (min) | [4-Methylbenzenesulfonyl isothiocyanate] (m/z) | [Nucleophile] (m/z) | [Intermediate Adduct] (m/z) | [Product] (m/z) |

| 0 | 213.0 | 102.1 | Not Detected | Not Detected |

| 5 | 180.5 | 85.1 | 315.1 | 314.1 |

| 15 | 120.3 | 55.1 | 250.6 | 314.1 |

| 30 | 60.2 | 25.1 | 125.3 | 314.1 |

| 60 | 10.1 | 5.1 | 20.1 | 314.1 |

Computational Studies on 4 Methylbenzenesulfonyl Isothiocyanate and Its Chemical Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 4-methylbenzenesulfonyl isothiocyanate. Methods like Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity.

Electronic Structure Analysis: HOMO-LUMO Profiles and Electrostatic Potential Maps

The electronic character of 4-methylbenzenesulfonyl isothiocyanate is central to its reactivity. The isothiocyanate group (-N=C=S) is notably electrophilic, readily reacting with nucleophiles such as amines, alcohols, and thiols. This reactivity can be rationalized by analyzing the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

For isothiocyanates, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. DFT studies on similar phenyl isothiocyanates have been used to assess their anticancer activity, implying a link between electronic structure and biological function. nih.gov In the case of aryl isothiocyanates, theoretical calculations have highlighted the role of linear triple-bonded canonical forms in their reactivity. nih.gov The HOMO-LUMO gap can also signal the transition from a highly reactive species to a more stable one during a chemical reaction. chemrxiv.org

Electrostatic potential maps (EPMs) would visually represent the charge distribution across the 4-methylbenzenesulfonyl isothiocyanate molecule. These maps would illustrate the electron-rich and electron-deficient regions, with the highly electrophilic carbon atom of the isothiocyanate group being a prominent feature. This visual tool helps in predicting where nucleophilic attacks are most likely to occur.

Transition State Characterization and Activation Energy Calculations

Transition state theory (TST) is a powerful framework for understanding the rates of chemical reactions. nih.gov Computational methods, particularly DFT, are used to locate the transition state structure—the highest energy point along the reaction coordinate—and to calculate the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. nih.gov

For reactions involving sulfonyl isocyanates, such as cycloadditions, DFT calculations have been instrumental. For instance, investigations into the intramolecular [2+2] cycloaddition of olefinic sulfonyl isocyanates revealed the reaction to be endergonic, meaning it is not spontaneous under normal conditions. researchgate.net Such calculations can explain why certain reactions are not observed experimentally. researchgate.net These theoretical models can also elucidate the concerted, zwitterionic nature of the transition states in cycloadditions involving isocyanates. researchgate.net

Conformational Analysis and Stereochemical Predictions in Reaction Pathways

The three-dimensional arrangement of atoms in 4-methylbenzenesulfonyl isothiocyanate and its transition states can significantly influence reaction outcomes. Conformational analysis, often performed using computational methods, explores the different spatial arrangements (conformers) of a molecule and their relative energies. For molecules with flexible bonds, such as the bond between the phenyl ring and the sulfonyl group, multiple conformations may exist.

In reactions that create new chiral centers, computational chemistry can predict the stereochemical outcome. Studies on the conformational bias of molecules containing aryl and arylsulfonyl groups on the same carbon center have demonstrated how these groups can direct the stereochemistry of reactions. sigmaaldrich.com This is crucial for designing reactions that produce a specific stereoisomer, which is of high importance in the synthesis of pharmaceuticals.

Molecular Docking and Dynamics Simulations

To understand how 4-methylbenzenesulfonyl isothiocyanate might interact with biological systems, molecular docking and dynamics simulations are invaluable tools. These methods predict and analyze the binding of a small molecule (ligand) to a large molecule like a protein or enzyme (receptor).

Prediction of Interactions with Enzymes and Other Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For isothiocyanates, which are known to have various biological activities, docking studies can identify potential protein targets. nih.govnih.gov For example, studies on other isothiocyanates have shown that they can bind to proteins like tubulin, and this binding is a potential mechanism for their anticancer effects. nih.gov

The interaction of the thiocyanate (B1210189) group with peptides has been studied computationally, revealing its ability to form hydrogen bonds and strong van der Waals interactions with various parts of a polypeptide chain. nih.gov Such studies help in understanding the non-covalent forces that drive the binding of 4-methylbenzenesulfonyl isothiocyanate to biomolecules. The binding affinities can be predicted and correlated with experimental biological activities. nih.gov

Table 1: Key Computational Methods and Their Applications to 4-Methylbenzenesulfonyl Isothiocyanate

| Computational Method | Application | Insights Gained |

| Density Functional Theory (DFT) | Electronic Structure Analysis | Provides HOMO-LUMO profiles and electrostatic potential maps to predict reactivity. nih.govnih.gov |

| Transition State Theory (TST) | Reaction Mechanism Studies | Characterizes transition states and calculates activation energies for reactions like cycloadditions. nih.govresearchgate.net |

| Conformational Analysis | Stereochemical Prediction | Determines the most stable 3D structures and predicts stereochemical outcomes of reactions. sigmaaldrich.com |

| Molecular Docking | Ligand-Receptor Interaction | Predicts the binding mode and affinity of the compound to biological targets like enzymes. nih.govnih.gov |

| Molecular Dynamics (MD) Simulations | Binding Stability and Mechanism | Simulates the dynamic behavior of the ligand-receptor complex over time to assess stability and binding pathways. mdpi.comnih.gov |

Understanding Ligand-Receptor Binding Mechanisms (general principles)

The binding of a ligand to a receptor can occur through two primary mechanisms: "induced fit," where the binding of the ligand induces a conformational change in the receptor, or "conformational selection," where the receptor already exists in an ensemble of conformations, and the ligand binds to a pre-existing compatible conformation.

Molecular dynamics (MD) simulations can provide a time-resolved view of the binding process, helping to distinguish between these mechanisms. mdpi.comnih.gov These simulations model the movement of every atom in the ligand-receptor complex over time, offering insights into the stability of the complex and the key interactions that maintain the bound state. For isothiocyanates, which can form covalent bonds with their targets, MD simulations can be particularly useful in understanding the structural changes that occur upon binding. nih.gov

Theoretical Prediction of Reaction Selectivity and Product Distributions

Computational chemistry, particularly through the application of Density Functional Theory (DFT), serves as a powerful tool for elucidating the intricacies of chemical reactions. By modeling the potential energy surfaces of reaction pathways, it is possible to predict the selectivity and distribution of products for a given transformation. This section delves into the theoretical predictions of reaction selectivity for 4-methylbenzenesulfonyl isothiocyanate, a versatile reagent in organic synthesis.

The reactivity of 4-methylbenzenesulfonyl isothiocyanate is characterized by the electrophilic nature of the isothiocyanate carbon atom, making it susceptible to nucleophilic attack. Furthermore, the cumulative double bonds in the isothiocyanate moiety allow it to participate in various cycloaddition reactions. Theoretical studies can provide invaluable insights into the competition between different reaction pathways, such as nucleophilic addition versus cycloaddition, and can predict the regioselectivity and stereoselectivity of these reactions.

General principles of computational chemistry suggest that the selectivity of reactions involving 4-methylbenzenesulfonyl isothiocyanate would be governed by the relative activation energies of the competing transition states. For instance, in a reaction with a diene, DFT calculations could be employed to determine the activation barriers for the [2+2] versus [4+2] cycloaddition pathways, thereby predicting the major product. Similarly, in reactions with ambident nucleophiles, computational analysis of the transition states for attack at the different nucleophilic centers would predict the regioselectivity.

Although specific data tables and detailed research findings for 4-methylbenzenesulfonyl isothiocyanate are not present in the existing literature, the following tables illustrate the type of data that would be generated from such computational studies to predict reaction selectivity.

Table 1: Hypothetical Calculated Activation Energies for Competing Reaction Pathways

This table would typically present the calculated activation energies (in kcal/mol) for different possible reactions of 4-methylbenzenesulfonyl isothiocyanate with a given reactant. The pathway with the lowest activation energy is predicted to be the most favorable, thus determining the major product.

| Reactant | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Isoprene | [4+2] Cycloaddition | Data not available | Prediction not available |

| Isoprene | [2+2] Cycloaddition | Data not available | Prediction not available |

| Enamine | Nucleophilic Attack at C | Data not available | Prediction not available |

| Enamine | [2+2] Cycloaddition | Data not available | Prediction not available |

Table 2: Hypothetical Predicted Product Distribution Based on Calculated Free Energies

By calculating the Gibbs free energies of the transition states leading to different products, the expected product ratio can be predicted using the Boltzmann distribution. This provides a quantitative prediction of the reaction outcome.

| Reaction | Product | Calculated Relative Free Energy of Transition State (kcal/mol) | Predicted Product Ratio (%) |

| Reaction with 1,3-Butadiene | para-isomer | Data not available | Prediction not available |

| Reaction with 1,3-Butadiene | meta-isomer | Data not available | Prediction not available |

The absence of specific computational studies on the reaction selectivity of 4-methylbenzenesulfonyl isothiocyanate highlights an area ripe for future research. Such investigations would be highly valuable for synthetic chemists, enabling more accurate predictions of reaction outcomes and facilitating the rational design of new synthetic methodologies.

Structural Characterization of 4 Methylbenzenesulfonyl Isothiocyanate Adducts and Derivatives

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional structure of crystalline solids. For derivatives of 4-methylbenzenesulfonyl isothiocyanate, this technique provides unparalleled detail regarding their molecular architecture and the forces governing their crystal lattice.

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

Below is an interactive data table of expected bond lengths for the key structural fragments within a hypothetical adduct of 4-methylbenzenesulfonyl isothiocyanate.

| Bond | Expected Length (Å) |

| S=O | ~1.43 |

| S-N | ~1.63 |

| S-C (aromatic) | ~1.77 |

| C=S (thiocarbonyl) | ~1.68 |

| C=N (imine) | ~1.28 |

| N-C (isothiocyanate) | ~1.47 |

| C-C (aromatic) | ~1.39 |

| C-H (aromatic) | ~0.95 |

| C-C (methyl) | ~1.52 |

| C-H (methyl) | ~0.98 |

| Data compiled from averaged bond lengths in organic compounds. rsc.org |

Bond angles are crucial for defining the geometry around specific atoms. For the sulfonyl group, the O=S=O angle is expected to be approximately 119°, while the C-S-O and C-S-N angles would be around 107-108°. The geometry of the isothiocyanate group (-N=C=S) is typically linear or near-linear.

Analysis of Molecular Conformation and Absolute Configuration

The conformation of 4-methylbenzenesulfonyl derivatives is largely dictated by the torsional angles around the S-C and S-N bonds. These angles determine the orientation of the tosyl group relative to the rest of the molecule. In the absence of specific adduct data, studies on related molecules like isothiocyanate derivatives of amino acids show that the absolute configuration of chiral centers can be determined using techniques like circular dichroism, which complements crystallographic analysis. mdpi.com For chiral derivatives, X-ray crystallography can unambiguously establish the absolute configuration by employing anomalous dispersion methods.

Advanced Spectroscopic Techniques for Structural Elucidation in Solution

Spectroscopic methods are indispensable for characterizing the structure and dynamics of molecules in solution, providing data that is complementary to solid-state analysis.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, Multi-dimensional NMR)

NMR spectroscopy is a cornerstone of molecular characterization in solution.

¹H NMR: The proton NMR spectrum of a 4-methylbenzenesulfonyl derivative would show characteristic signals. The methyl protons of the tosyl group typically appear as a singlet around 2.4 ppm. The aromatic protons on the tosyl ring usually present as two doublets in the region of 7.3-7.9 ppm, characteristic of a para-substituted benzene (B151609) ring. The chemical shifts of protons on the adducted moiety will vary depending on its structure. scielo.org.mxsysu.edu.cn

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms. For the 4-methylbenzenesulfonyl group, the methyl carbon signal is expected around 21 ppm. The aromatic carbons show signals between 127 and 145 ppm. A key feature in the ¹³C NMR of isothiocyanates is the signal for the -N=C=S carbon. This signal is often very broad or even unobservable ("near-silence"). nih.gov This broadening is due to the quadrupolar relaxation of the adjacent ¹⁴N nucleus and the chemical shift anisotropy of the isothiocyanate carbon, which is exacerbated by the structural flexibility of this group. nih.gov In 4-methylphenyl isothiocyanate, the isothiocyanate carbon appears around 131.1 ppm, while in other derivatives, it can be significantly different. chemicalbook.com

Multi-dimensional NMR: Techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity within the molecule. For instance, COSY would confirm the coupling between adjacent aromatic protons, while HMBC would show correlations between the methyl protons and the corresponding aromatic carbon, as well as correlations across the sulfonamide or adduct linkage. mdpi.com

Below is an interactive data table of typical NMR chemical shifts for a 4-(benzenesulfonyl)-morpholine, a structurally related compound.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH₃ (on tosyl) | ~2.4 | ~21.5 |

| Aromatic CH (ortho to SO₂) | ~7.8 | ~129.5 |

| Aromatic CH (meta to SO₂) | ~7.4 | ~127.8 |

| Aromatic C (ipso to SO₂) | - | ~144.0 |

| Aromatic C (ipso to CH₃) | - | ~135.0 |

| -N=C =S | - | ~130-140 (often broad) |

| Data is estimated based on values for 4-(benzenesulfonyl)-morpholine and 4-methylphenyl isothiocyanate. scielo.org.mxchemicalbook.com |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups based on their characteristic vibrational frequencies. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of a 4-methylbenzenesulfonyl derivative is dominated by strong absorptions from the sulfonyl group. The asymmetric and symmetric S=O stretching vibrations are typically observed in the ranges of 1350-1300 cm⁻¹ and 1160-1150 cm⁻¹, respectively. The characteristic asymmetric stretching of the -N=C=S group appears as a strong, broad band in the 2100-2000 cm⁻¹ region. Aromatic C-H stretching is found above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ range. scielo.org.mxresearchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The S=O stretching vibrations are also visible in the Raman spectrum. The aromatic ring vibrations often give strong Raman signals, particularly the ring-breathing mode around 1000 cm⁻¹. The symmetric -N=C=S stretch, which is often weak in the IR, can sometimes be observed in the Raman spectrum. scielo.org.mxresearchgate.net

Below is an interactive data table of key vibrational frequencies.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -SO₂- | Asymmetric Stretch | 1350-1300 (Strong, IR) |

| -SO₂- | Symmetric Stretch | 1160-1150 (Strong, IR) |

| -N=C=S | Asymmetric Stretch | 2100-2000 (Strong, Broad, IR) |

| Aromatic C=C | Stretch | 1600-1450 (Variable, IR/Raman) |

| Aromatic C-H | Stretch | 3100-3000 (Variable, IR/Raman) |

| Data compiled from studies on related benzenesulfonyl compounds. scielo.org.mxresearchgate.netscielo.org.mx |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of 4-methylbenzenesulfonyl isothiocyanate and its adducts. It provides crucial information for confirming the molecular mass of these compounds and for elucidating their structure through the analysis of their fragmentation patterns under specific ionization conditions.

The molecular weight of 4-methylbenzenesulfonyl isothiocyanate is confirmed by the detection of its molecular ion peak in the mass spectrum. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity.

The fragmentation of 4-methylbenzenesulfonyl isothiocyanate and its derivatives upon ionization is highly dependent on the ionization method used (e.g., electron ionization (EI) or electrospray ionization (ESI)) and the nature of the adducts formed. Analysis of these fragmentation pathways provides valuable insights into the compound's structure.

Adducts of 4-methylbenzenesulfonyl isothiocyanate, commonly formed through the reaction of the isothiocyanate group with nucleophiles such as amines to form N-tosyl thioureas, exhibit characteristic fragmentation patterns. Under collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS) experiments, specific bonds within the molecule cleave, generating a series of product ions.

Studies on the mass spectrometry of analogous sulfonamides and thiourea (B124793) derivatives have established general fragmentation rules that can be applied to the adducts of 4-methylbenzenesulfonyl isothiocyanate. For instance, in the positive ion mode, protonated N-alkyl-p-toluenesulfonamides typically undergo fragmentation through two primary pathways. One pathway involves the cleavage of the sulfur-nitrogen (S-N) bond, leading to the formation of the p-toluenesulfonyl cation. The alternative pathway involves the cleavage of the carbon-nitrogen (C-N) bond of the alkyl group, resulting in the formation of a protonated p-toluenesulfonamide (B41071) cation. The prevalence of one pathway over the other is influenced by the stability of the carbocation that is formed. acs.org

Furthermore, research on the fragmentation of various isothiocyanate derivatives, particularly thioureas formed with amines, has shown that the C-N bond within the thiourea moiety is particularly labile and cleaves readily during CID, providing a signature fragment ion. researchgate.net This characteristic cleavage is a valuable tool for identifying the formation of such adducts. The fragmentation of the tosyl group itself often involves the loss of sulfur dioxide (SO2). nih.gov

The following interactive data tables summarize the expected key fragment ions for 4-methylbenzenesulfonyl isothiocyanate and a generic N-substituted thiourea derivative based on established fragmentation patterns for similar compounds.

Table 1: Predicted Mass Spectrometric Fragments of 4-Methylbenzenesulfonyl Isothiocyanate

| Fragment Description | Proposed Structure | Predicted m/z |

| p-Toluenesulfonyl cation | CH₃C₆H₄SO₂⁺ | 155 |

| Tropylium cation | C₇H₇⁺ | 91 |

| Loss of SO₂ from p-toluenesulfonyl cation | C₇H₇O⁺ | 107 |

| Isothiocyanate fragment | NCS⁺ | 58 |

Table 2: Generalized Fragmentation of N-Aryl/Alkyl-N'-tosyl-thiourea Derivatives

| Fragment Description | Proposed Structure / Origin | Predicted m/z |

| Protonated p-toluenesulfonamide | CH₃C₆H₄SO₂NH₃⁺ | 172 |

| p-Toluenesulfonyl cation | CH₃C₆H₄SO₂⁺ | 155 |

| Product of C-N bond cleavage (amine specific) | R-NH-C=S⁺ | Varies with R group |

| Tropylium cation | C₇H₇⁺ | 91 |

Emerging Research Directions and Future Prospects for 4 Methylbenzenesulfonyl Isothiocyanate Chemistry

Development of Asymmetric Synthesis and Chiral Induction Methodologies

The development of asymmetric methodologies involving 4-methylbenzenesulfonyl isothiocyanate is a burgeoning area of research, aimed at the synthesis of chiral, non-racemic molecules. While direct asymmetric transformations of 4-methylbenzenesulfonyl isothiocyanate are still in early stages, the broader class of isothiocyanates is being explored in the context of chiral derivatizing agents. For instance, isothiocyanates are utilized to differentiate enantiomers through the formation of covalent bonds, a process that can be analyzed using techniques like NMR spectroscopy in conjunction with computational methods.

The synthesis of chiral molecules containing sulfur is a significant challenge in organic chemistry. Recent advancements have focused on the asymmetric synthesis of chiral sulfinate esters, which can serve as precursors to a variety of chiral sulfur-containing compounds. Although not directly involving 4-methylbenzenesulfonyl isothiocyanate, these developments in asymmetric organocatalysis highlight the potential for creating stereogenic centers in sulfur-containing molecules, a principle that could be extended to reactions involving the isothiocyanate functional group. The use of chiral organocatalysts in reactions such as Michael additions demonstrates the feasibility of achieving high enantioselectivity under mild conditions, a strategy that could be adapted for reactions with 4-methylbenzenesulfonyl isothiocyanate to produce chiral thioureas and other derivatives.

Exploration of Novel Catalytic Transformations Mediated by Isothiocyanates

The exploration of novel catalytic transformations involving 4-methylbenzenesulfonyl isothiocyanate and related compounds is a key area of contemporary research. While traditionally used as a reagent in the synthesis of other isothiocyanates from dithiocarbamate (B8719985) salts, its potential in catalytic cycles is being increasingly recognized.

Recent studies have demonstrated the utility of related sulfonyl compounds in various catalytic processes. For example, zinc-catalyzed Markovnikov-type hydroisothiocyanation of alkenes using ammonium (B1175870) thiocyanate (B1210189) showcases a catalytic approach to forming isothiocyanates. Although this specific reaction does not employ 4-methylbenzenesulfonyl isothiocyanate as the isothiocyanate source, it points towards the possibility of developing catalytic reactions where this reagent could play a central role, for instance, in the transfer of the tosyl isothiocyanate moiety to various nucleophiles.

Furthermore, the reactivity of the closely related p-toluenesulfonyl isocyanate has been the subject of investigation, and understanding its reaction pathways could provide valuable insights into the catalytic potential of its isothiocyanate counterpart. The development of novel catalytic cycles involving isothiocyanates as intermediates or catalysts themselves is an active area of research, with the aim of discovering new bond-forming reactions and synthetic strategies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of 4-methylbenzenesulfonyl isothiocyanate chemistry with flow chemistry and automated synthesis platforms represents a significant step towards more efficient, safer, and scalable chemical production. Flow chemistry, with its inherent advantages of precise control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates, is particularly well-suited for reactions involving isothiocyanates.

Recent research has demonstrated the rapid generation of various isothiocyanates in flow reactors. While not specifically detailing the use of 4-methylbenzenesulfonyl isothiocyanate as a starting material, these studies establish the feasibility of applying flow technology to this class of compounds. The continuous-flow synthesis of thioureas, which are common products of isothiocyanate reactions, further underscores the potential for integrating 4-methylbenzenesulfonyl isothiocyanate into such automated systems. The in-situ generation and immediate use of reactive isothiocyanates in a continuous flow setup can mitigate issues related to their stability and handling.

Moreover, the development of automated continuous synthesis systems for related aryl sulfonyl compounds, such as aryl sulfonyl chlorides, provides a blueprint for the automation of processes involving 4-methylbenzenesulfonyl isothiocyanate. Such platforms would enable high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis of a diverse range of derivatives.

Advanced Computational Design for Predictive Reaction Outcomes and New Molecular Entity Discovery

Advanced computational chemistry is emerging as a powerful tool to predict the reactivity of 4-methylbenzenesulfonyl isothiocyanate and to guide the discovery of new molecular entities. In silico methods, including molecular docking and molecular dynamics simulations, are being employed to understand the interactions of isothiocyanates with biological targets and to design novel bioactive molecules.

Computational studies have been instrumental in exploring the potential of various isothiocyanates as inhibitors of enzymes such as proteasomal cysteine deubiquitinases and cyclooxygenases. These in silico approaches allow for the rational design of new isothiocyanate derivatives with enhanced potency and selectivity. For example, computational screening can identify promising candidates for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Q & A

Basic Research Questions

Q. What are the critical safety considerations when handling 4-methylbenzenesulfonyl isothiocyanate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats. Use local exhaust ventilation to minimize inhalation risks .

- Storage : Store in a cool, dry, well-ventilated area away from light and incompatible materials (e.g., strong oxidizers). Seal containers under inert gas (e.g., nitrogen) to prevent degradation .

- Spill Management : Neutralize spills with inert absorbents (e.g., sand) and dispose of as hazardous waste. Avoid water to prevent reactive byproducts .

- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .

Q. What is the standard synthetic route for preparing 4-methylbenzenesulfonyl isothiocyanate?

- Methodological Answer :

- Reaction Setup : React 4-methylbenzenesulfonyl chloride with potassium thiocyanate (KSCN) in anhydrous acetone under reflux (60–70°C) for 6–8 hours .

- Workup : Cool the mixture, filter to remove KCl byproduct, and concentrate the filtrate under reduced pressure.

- Purification : Perform column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to isolate the product .

- Validation : Confirm purity via melting point analysis and NMR spectroscopy (e.g., δ 2.4 ppm for methyl group, δ 7.3–7.8 ppm for aromatic protons) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of 4-methylbenzenesulfonyl isothiocyanate under varying pH conditions?

- Methodological Answer :

- Controlled pH Studies : Conduct kinetic experiments in buffered solutions (pH 3–10) to monitor reaction rates with nucleophiles (e.g., amines). Use UV-Vis spectroscopy to track thiourea formation .

- Mechanistic Probes : Employ isotopic labeling (e.g., ¹⁵N-labeled amines) and LC-MS to identify intermediates and competing pathways (e.g., hydrolysis vs. nucleophilic substitution) .

- Statistical Analysis : Apply multivariate regression to correlate pH-dependent reactivity with electronic parameters (e.g., Hammett constants) .

Q. What advanced spectroscopic techniques are recommended for characterizing derivatives of 4-methylbenzenesulfonyl isothiocyanate?

- Methodological Answer :

- Structural Elucidation :

- ¹H/¹³C NMR : Identify substituent effects on aromatic protons (e.g., para-methyl deshielding) and thiocyanate group integration .

- IR Spectroscopy : Confirm isothiocyanate functionality via stretching vibrations at ~2050–2150 cm⁻¹ .

- High-Resolution MS : Use ESI-TOF to verify molecular ions (e.g., [M+H]⁺ for C₈H₇NO₂S₂) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemical ambiguities in crystalline derivatives (e.g., sulfonamide complexes) .

Q. How can transcriptomic or proteomic approaches evaluate the biological activity of 4-methylbenzenesulfonyl isothiocyanate derivatives?

- Methodological Answer :

- Experimental Design :

- Dose-Response Assays : Treat bacterial cultures (e.g., Staphylococcus aureus) with derivatives and extract RNA/protein for sequencing .

- Bioinformatics : Map differentially expressed genes (DEGs) to virulence pathways (e.g., biofilm formation) using tools like KEGG or STRING .

- Validation : Perform qRT-PCR on key targets (e.g., hla for α-hemolysin) and correlate with MIC (Minimum Inhibitory Concentration) data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.